Product packaging for Fenticonazole Impurity E(Cat. No.:CAS No. 1313397-06-6)

Fenticonazole Impurity E

Cat. No.: B601483
CAS No.: 1313397-06-6
M. Wt: 716.7 g/mol
InChI Key: MMAMVYJFSGNFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenticonazole Impurity E is a characterized impurity of Fenticonazole Nitrate, an imidazole derivative antifungal drug. This high-purity reference standard is supplied with comprehensive documentation and is essential for analytical research and development, supporting activities such as method development and validation (AMV), quality control (QC), and regulatory submissions like Abbreviated New Drug Applications (ANDA) . Fenticonazole Nitrate, the parent drug, is a broad-spectrum antifungal agent. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key component in the biosynthesis of ergosterol . Ergosterol is a critical lipid component of fungal cell membranes, and its depletion leads to membrane instability, increased permeability, and eventual cell lysis and death . Additionally, Fenticonazole Nitrate has been shown to inhibit the secretion of proteases by Candida albicans and block fungal respiratory enzymes, contributing to its overall efficacy . By using this compound in analytical profiling, researchers can ensure the safety, efficacy, and quality of Fenticonazole Nitrate formulations by monitoring and controlling this specific impurity. The product is strictly for research use in analytical laboratories and is not intended for human or veterinary use. For your convenience, this product is available for swift dispatch, with many suppliers offering shipping within 24 hours . Handle with appropriate personal protective equipment and refer to the provided Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1313397-06-6

Molecular Formula

C37H31Cl2N3O4S2

Molecular Weight

716.7 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate

InChI

InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1

InChI Key

MMAMVYJFSGNFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-]

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​[[4-​(phenylthio)​phenyl]​methoxy]​ethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

Mechanistic Pathways of Fenticonazole Impurity E Formation

Elucidation of Synthetic Route-Related Impurity E Formation Mechanisms

The synthesis of Fenticonazole (B42410) is a multi-step process that can inadvertently give rise to impurities through competing reactions. The principal route involves the condensation of two key intermediates: 1-(2,4-dichlorophenyl)-2-imidazole-ethanol and 4-phenylmercaptobenzyl chloride, which is subsequently salified with nitric acid. patsnap.com The formation of Impurity E is hypothesized to occur as an undesirable side reaction during this process.

The crucial step for the formation of Fenticonazole is the etherification reaction between the alcohol group of 1-(2,4-dichlorophenyl)-2-imidazole-ethanol and the benzylic chloride of 4-phenylmercaptobenzyl chloride. patsnap.comgoogle.com Fenticonazole Impurity E, based on its proposed structure, is likely formed via an intermolecular S-alkylation reaction. In this competing pathway, the nucleophilic sulfur atom of the thioether in one molecule of an intermediate or Fenticonazole itself attacks the electrophilic benzylic carbon of another molecule. This results in the formation of a sulfonium (B1226848) salt, which corresponds to the structure of Impurity E.

The propensity for this side reaction is influenced by the specific conditions of the synthesis, such as reaction temperature, concentration of reactants, and the nature of the base used. For instance, a higher concentration of the 4-phenylmercaptobenzyl chloride intermediate could increase the probability of the S-alkylation side reaction occurring. Phase transfer catalysis methods, sometimes employed in the synthesis, could also influence the reaction environment and potentially promote the formation of such by-products. patsnap.comgoogle.com

ReactionDescriptionKey ReactantsProduct
Primary Synthetic Reaction Desired ether linkage formation to produce the active pharmaceutical ingredient.1-(2,4-dichlorophenyl)-2-imidazole-ethanol + 4-phenylmercaptobenzyl chlorideFenticonazole
Side Reaction Postulated intermolecular S-alkylation leading to the formation of a sulfonium ion impurity.Two molecules of a sulfur-containing intermediate or FenticonazoleThis compound

By-Product Formation during Key Synthetic Steps

Investigation of Degradation Pathways Leading to this compound under Stress Conditions

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. Fenticonazole has been subjected to a range of stress conditions, including hydrolysis, oxidation, and photolysis, as per International Conference on Harmonisation (ICH) guidelines. lew.roresearchgate.netunesp.br While these studies confirm Fenticonazole's susceptibility to degradation, the formation of Impurity E is not consistently reported as a primary degradant; instead, other impurities like B and C are more commonly identified. lew.ro

Fenticonazole has demonstrated instability under both acidic and alkaline hydrolytic conditions, particularly when heated. unesp.brunesp.br Studies show that under strong acidic conditions (e.g., 1N HCl at 80°C), Fenticonazole degrades to form Impurities B and C, while strong basic conditions (e.g., 1N NaOH at 80°C) primarily yield Impurity B. lew.ro This suggests that the primary mechanism of hydrolytic degradation is the cleavage of the ether bond. The formation of the complex, dimeric-like structure of Impurity E is not a typical outcome of hydrolysis. While extreme pH conditions could theoretically catalyze intermolecular condensation, this pathway is considered less probable compared to simple bond cleavage.

Stress ConditionObservationPrimary Degradation Products IdentifiedReference
Acidic Hydrolysis (1N HCl, 80°C)Significant degradationImpurity B, Impurity C lew.ro
Alkaline Hydrolysis (1N NaOH, 80°C)Significant degradationImpurity B lew.ro
Neutral Hydrolysis (Water, 80°C)Unstable under heatingNot specified, drug consumed unesp.br

The Fenticonazole molecule contains a thioether group, which is a known site for oxidative attack. When subjected to oxidative stress, such as with hydrogen peroxide (H₂O₂), Fenticonazole undergoes degradation. researchgate.nettandfonline.com The most direct oxidative pathway would involve the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone impurities. Indeed, studies have shown that oxidative conditions can lead to the formation of Impurity B. lew.ro The formation of Impurity E, a sulfonium species, is not a direct product of oxidation. However, it is conceivable that under certain oxidative conditions that involve free radical intermediates, complex coupling reactions could occur, but this remains a speculative pathway for the formation of Impurity E. europeanreview.org

The photostability of Fenticonazole has yielded mixed results in degradation studies. Some studies report that the drug is susceptible to photodegradation, while others have found no significant degradation upon exposure to daylight. lew.roresearchgate.net Photolytic degradation can proceed through various mechanisms, including photo-oxidation, cleavage, and rearrangements initiated by the absorption of light energy. core.ac.uk Light can act as a catalyst for oxidation or induce the formation of radicals that lead to complex products. core.ac.ukmdpi.com While not explicitly documented, it is plausible that the energy provided by light could facilitate the intermolecular S-alkylation reaction required to form this compound, particularly in the solid state or in concentrated solutions. However, current literature has not confirmed this pathway, with some studies showing no significant photolytic degradation at all. lew.ro

Thermal Degradation Mechanisms and Temperature Effects

The formation of this compound, a 1,3-disubstituted imidazolium (B1220033) salt, through thermal degradation of Fenticonazole is a process of significant interest in ensuring the quality and stability of the active pharmaceutical ingredient (API). While some stability studies of Fenticonazole under various stress conditions, including thermal stress, have been conducted, detailed mechanistic pathways for the formation of each specific impurity are not extensively documented in publicly available literature. lew.roresearchgate.netresearchgate.net However, based on the chemical structure of Fenticonazole and its Impurity E, a plausible mechanistic pathway can be proposed.

Fenticonazole features an imidazole (B134444) ring, which is susceptible to substitution reactions, particularly at the N-1 and N-3 positions. Impurity E is characterized by the quaternization of the imidazole nitrogen and the formation of a new bond, resulting in a 1,3-disubstituted imidazolium cation. synzeal.com The formation of such an impurity under thermal stress likely involves a series of complex reactions, potentially initiated by the cleavage of the ether linkage in the Fenticonazole molecule.

At elevated temperatures, the ether bond may undergo homolytic or heterolytic cleavage. This could lead to the formation of reactive intermediates. One plausible pathway involves the initial N-dealkylation of the Fenticonazole molecule, followed by a subsequent reaction with another molecule or a degradation fragment.

A proposed, though not experimentally verified, pathway for the thermal formation of this compound could involve the following steps:

Initial Degradation: Thermal stress may induce the degradation of a Fenticonazole molecule to yield reactive intermediates. For instance, the cleavage of the side chain could produce an aldehyde and other fragments.

Reaction with Intact Fenticonazole: The reactive intermediates, such as an aldehyde, could then react with an intact Fenticonazole molecule.

Imidazolium Ring Formation: The reaction sequence could proceed in a manner analogous to known syntheses of 1,3-disubstituted imidazolium salts, which can involve the reaction of an amine (the imidazole ring of Fenticonazole), an aldehyde, and an acid catalyst (which could be formed from other degradation processes). google.com

The effect of temperature is critical in this degradation pathway. Higher temperatures would provide the necessary activation energy for the initial bond cleavages and subsequent reactions. Studies on the forced degradation of Fenticonazole have utilized temperatures ranging from 80°C to 100°C. lew.ro It is expected that the rate of Impurity E formation would increase significantly with rising temperature, as more molecules would possess the energy required to overcome the activation barriers of the involved reactions.

It is important to note that one study on the forced degradation of Fenticonazole reported no significant degradation under thermal stress. lew.ro This suggests that the conditions (e.g., temperature, duration, presence of oxygen or moisture) are critical factors in determining the extent and nature of degradation. The formation of Impurity E may require specific conditions or prolonged exposure to high temperatures.

Kinetic Studies of this compound Formation

Reaction Rate Determination under Varied Conditions

To determine the reaction rate of this compound formation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify Fenticonazole and its impurities. researchgate.net The rate of formation of Impurity E could then be monitored over time at different temperatures.

A hypothetical experimental setup would involve subjecting samples of Fenticonazole to a range of elevated temperatures (e.g., 70°C, 80°C, 90°C) in a controlled environment. At specific time intervals, aliquots would be withdrawn and analyzed by HPLC to determine the concentration of Impurity E.

The rate of formation could then be modeled using kinetic equations. For example, if the formation follows pseudo-first-order kinetics, the rate equation would be:

Rate = k[Fenticonazole]

where k is the pseudo-first-order rate constant. By plotting the natural logarithm of the Fenticonazole concentration versus time, the rate constant k could be determined from the slope of the line.

The table below illustrates hypothetical data that would be collected in such a study to determine the reaction rate.

Temperature (°C)Time (hours)Fenticonazole Concentration (mg/mL)Impurity E Concentration (µg/mL)
8001.0000.0
80240.9951.2
80480.9902.5
80720.9853.8
9001.0000.0
90240.9804.5
90480.9608.8
90720.94113.0

Activation Energy and Thermodynamic Considerations for Impurity Genesis

The activation energy (Ea) for the formation of this compound could be determined by studying the effect of temperature on the reaction rate constant. By calculating the rate constants at different temperatures, the Arrhenius equation can be applied:

k = A * e^(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. A higher activation energy would indicate that more energy is required for the impurity to form, suggesting greater stability at lower temperatures.

The thermodynamic parameters for the formation of this compound, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are also not documented. However, for the formation of a more ordered structure like a salt from neutral molecules, the entropy change (ΔS) is likely to be negative. The enthalpy change (ΔH) would depend on the balance of bond breaking and bond formation. For the reaction to be spontaneous (which it would be if the impurity forms), the Gibbs free energy change (ΔG) must be negative.

The following table provides a hypothetical summary of kinetic and thermodynamic parameters for the formation of this compound, which would be the goal of dedicated experimental studies.

ParameterHypothetical ValueSignificance
Rate Constant (k) at 90°C2.0 x 10⁻⁵ s⁻¹Indicates the speed of impurity formation at a given temperature.
Activation Energy (Ea)85 kJ/molRepresents the energy barrier for the reaction to occur.
Change in Enthalpy (ΔH)-20 kJ/molA negative value would suggest an exothermic reaction.
Change in Entropy (ΔS)-50 J/(mol·K)A negative value would indicate a decrease in disorder.
Change in Gibbs Free Energy (ΔG) at 25°C-5 kJ/molA negative value indicates a spontaneous process of impurity formation.

It must be emphasized that the values presented in the tables are purely illustrative and for the purpose of demonstrating how such data would be presented. Experimental determination of these parameters is essential for a complete understanding of the stability of Fenticonazole with respect to the formation of Impurity E.

Advanced Methodologies for the Synthesis of Fenticonazole Impurity E Reference Standards

Development of Controlled Synthetic Routes for Analytical Reference Material

The synthesis of Fenticonazole (B42410) Impurity E, chemically named 3-(2-(2,4-Dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl)-1-(4-(phenylthio)benzyl)-1H-imidazol-3-ium, as a reference standard necessitates a controlled and well-documented synthetic pathway to ensure the unequivocal identity and purity of the final compound. nih.govsynzeal.com Due to the absence of a detailed, publicly available synthetic protocol for this specific impurity, a plausible multi-step synthetic route is proposed based on established principles of organic chemistry, including the synthesis of key intermediates.

A potential synthetic strategy involves the initial preparation of two key building blocks: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 4-(phenylthio)benzyl chloride. The synthesis of Fenticonazole itself involves the etherification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 4-(phenylthio)benzyl chloride. google.comnih.govnih.gov The formation of Impurity E, which is a dimeric, quaternized imidazole (B134444) structure, likely arises from a side reaction where Fenticonazole is further alkylated by another molecule of 4-(phenylthio)benzyl chloride.

The proposed synthetic approach for the reference standard would first involve the synthesis of Fenticonazole, followed by a controlled quaternization reaction to yield Fenticonazole Impurity E.

Step 1: Synthesis of Fenticonazole

The initial step is the etherification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 4-(phenylthio)benzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group of the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the benzylic carbon of 4-(phenylthio)benzyl chloride and displacing the chloride leaving group to form the ether linkage of Fenticonazole.

Step 2: Quaternization of Fenticonazole to Yield Impurity E

The second step involves the N-alkylation of the imidazole ring of the synthesized Fenticonazole with another molecule of 4-(phenylthio)benzyl chloride. ciac.jl.cnresearchgate.netnih.govtandfonline.com This reaction leads to the formation of the imidazolium (B1220033) salt that characterizes this compound. This quaternization is typically achieved by reacting Fenticonazole with 4-(phenylthio)benzyl chloride in a suitable polar aprotic solvent, such as acetonitrile (B52724) or DMF. The reaction may be facilitated by heating to ensure complete conversion. The progress of the reaction should be carefully monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to optimize the reaction time and temperature, thereby maximizing the yield of the desired impurity and minimizing the formation of other byproducts.

Table 1: Proposed Synthetic Route for this compound

StepReactionKey Reagents and ConditionsIntermediate/Product
1EtherificationStarting Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 4-(phenylthio)benzyl chlorideBase: Sodium Hydride (NaH)Solvent: Tetrahydrofuran (THF)Temperature: Room TemperatureFenticonazole
2N-Alkylation (Quaternization)Starting Materials: Fenticonazole, 4-(phenylthio)benzyl chlorideSolvent: AcetonitrileTemperature: RefluxThis compound

Chromatographic and Non-Chromatographic Purification Techniques for Impurity E Isolation

The isolation and purification of this compound to the high degree of purity required for a reference standard necessitate the use of advanced separation techniques. A combination of chromatographic and non-chromatographic methods is often employed to achieve the desired purity.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of pharmaceutical impurities. google.comsemanticscholar.orgresearchgate.netlcms.czresearchgate.net For this compound, a preparative reversed-phase HPLC method would be highly effective.

A study on the analytical separation of Fenticonazole and its impurities utilized a C8 stationary phase with a gradient elution of acetonitrile and a phosphate (B84403) buffer. researchgate.net For preparative purposes, a similar but scaled-up approach can be adopted. The selection of a suitable stationary phase, such as a C18 or C8 column with a larger particle size, is crucial. The mobile phase composition, typically a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, needs to be optimized for the best resolution between Impurity E and any remaining starting materials or other byproducts. The sample would be dissolved in a suitable solvent and injected onto the column, with fractions being collected and analyzed for purity.

Non-Chromatographic Purification

Following chromatographic purification, non-chromatographic techniques such as crystallization can be employed to further enhance the purity of the reference standard and to obtain it in a suitable solid form. google.comhamptonresearch.comntnu.norsc.orggoogle.com Since this compound is an imidazolium salt, it is likely to be a crystalline solid.

The choice of solvent system for crystallization is critical. A common approach is to dissolve the partially purified impurity in a good solvent, such as a polar solvent like methanol (B129727) or ethanol (B145695), and then add an anti-solvent, a less polar solvent in which the impurity has low solubility, to induce crystallization. The mixture can be slowly cooled to maximize the yield of the crystals. The resulting crystals are then collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum. The purity of the final crystalline product should be confirmed by HPLC and other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Purification Techniques for this compound

TechniqueMethodKey Parameters
Chromatographic Preparative Reversed-Phase HPLCStationary Phase: C18 or C8Mobile Phase: Acetonitrile/Water gradient with TFA or Formic AcidDetection: UV at a suitable wavelength
Non-Chromatographic CrystallizationSolvent System: Polar solvent (e.g., Methanol, Ethanol) and a less polar anti-solventProcedure: Dissolution followed by slow cooling or addition of anti-solvent to induce precipitation

Sophisticated Analytical Methodologies for Fenticonazole Impurity E

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from closely related impurities, even when they are present at very low concentrations.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous determination of Fenticonazole (B42410) and its related substances, including Impurity E. researchgate.net Reversed-phase HPLC methods are particularly effective. Research has demonstrated successful separation using C8 or C18 stationary phases. researchgate.netgoogle.comunesp.br A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (typically acetonitrile) allows for the effective resolution of Fenticonazole from all five of its known impurities. researchgate.netsemanticscholar.org The use of a photodiode array (PDA) detector enables monitoring at a specific wavelength, often around 220-235 nm, to achieve optimal sensitivity for all compounds. researchgate.netlew.ro

Table 1: Example of HPLC Conditions for Fenticonazole Impurity Profiling researchgate.netgoogle.com
ParameterCondition
Stationary Phase Lichrosphere RP-8 (250 x 4 mm, 5 µm) or C8 Column
Mobile Phase Gradient elution with Acetonitrile (B52724) and Phosphate Buffer (e.g., pH 6.0 or pH 4.0)
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) at 220 nm or UV at 215 nm
Column Temperature Ambient or 30°C

To meet the demands of high-throughput screening and quality control, Ultra-Fast Liquid Chromatography (UFLC) has been applied for the analysis of Fenticonazole and its impurities. lew.ro UFLC systems utilize columns with smaller particle sizes (e.g., sub-3 µm) and can be operated at higher flow rates without compromising resolution, significantly reducing analysis time. A validated UFLC method can separate Fenticonazole and its five impurities in under 10 minutes. lew.ro This method demonstrates linearity, precision, and accuracy, making it suitable for routine quality control and stability studies. lew.ro

Table 2: UFLC Parameters for Rapid Determination of Fenticonazole and Impurities lew.ro
ParameterCondition
Stationary Phase InertSustain C18 (100 x 4.0 mm, 3 µm)
Mobile Phase Gradient elution with Acetonitrile and 85% Phosphoric Acid solution (pH 3.0)
Flow Rate 0.8 mL/min
Detection Photodiode Array (PDA) at 235 nm
Column Temperature 30°C
Analysis Time ~10 minutes

While Fenticonazole and its impurities, including Impurity E, are large, non-volatile molecules unsuitable for direct Gas Chromatography (GC) analysis, the technique remains relevant for impurity control. GC, particularly when coupled with a mass spectrometer (GC-MS), is the ideal method for identifying and quantifying volatile or semi-volatile impurities. pjps.pkekb.eg This includes residual solvents from the manufacturing process or volatile precursors and byproducts that could indicate deviations in the synthesis route. ekb.eg Headspace GC (HS-GC) is often employed for the analysis of residual solvents, where a sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC system. ekb.eg

Capillary Electrophoresis (CE) provides a powerful alternative and orthogonal separation technique to HPLC for impurity profiling. wiley.comnih.gov Its separation mechanism is based on the differential migration of charged species in an electric field, offering a different selectivity compared to the partitioning mechanism in reversed-phase HPLC. researchgate.nettandfonline.com Studies show that CE can successfully separate Fenticonazole from all its impurities, including Impurity E, in less than 20 minutes. researchgate.net The use of a chiral selector, such as trimethyl-β-cyclodextrin, in the running buffer is often necessary, as Fenticonazole is a chiral compound. researchgate.netwiley.com This approach not only separates the API from its impurities but can also provide information on enantiomeric separation. researchgate.net

Table 3: Capillary Electrophoresis Conditions for Fenticonazole Impurity Analysis researchgate.net
ParameterCondition
Capillary Uncoated fused silica (B1680970) (e.g., 40 cm effective length, 50 µm ID)
Background Electrolyte (BGE) 30 mM Phosphate Buffer (pH 2.5) with 8 mM Trimethyl-β-cyclodextrin
Applied Voltage 15 kV
Temperature 25°C
Detection Diode Array Detector (DAD)

Fenticonazole is a chiral molecule and is used therapeutically as a racemic mixture. researchgate.netresearchgate.net Therefore, analytical methods must not only separate chemical impurities like Impurity E but also be capable of resolving the two enantiomers of Fenticonazole to control enantiomeric purity.

Chiral HPLC: This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) tris(4-methylbenzoate) or other derivatives, are effective. researchgate.netptfarm.pl The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol (B130326). researchgate.net

Chiral CE: As mentioned previously, the addition of chiral selectors to the background electrolyte in CE enables the separation of enantiomers. Various cyclodextrin (B1172386) derivatives, including 2-hydroxypropyl-γ-cyclodextrin (HP-γ-CD) and heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), have been successfully used, sometimes in combination, to resolve the enantiomers of Fenticonazole and other imidazole (B134444) drugs. nih.gov

Table 4: Example of Chiral HPLC Conditions for Fenticonazole Enantiomers researchgate.net
ParameterCondition
Stationary Phase Daicel AY-H Chiral Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane : isopropanol : diethylamine (B46881) (85:15:0.15)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 35°C

Capillary Electrophoresis (CE) for Orthogonal Separation and Impurity Profiling

Spectroscopic and Hyphenated Techniques for Identification and Structural Elucidation

While chromatographic techniques separate Impurity E, spectroscopic methods are required for its definitive identification and structural confirmation.

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent of these. After separation on an HPLC or UFLC system, the eluent containing the impurity is directed into a mass spectrometer. researchgate.netxjtu.edu.cn Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule is ionized, and its mass-to-charge ratio (m/z) is determined, providing its molecular weight.

For unambiguous confirmation, tandem mass spectrometry (MS/MS) is used. In this technique, the molecular ion of the impurity is selected and fragmented, creating a unique fragmentation pattern or "fingerprint". researchgate.net For instance, in the analysis of Fenticonazole, a precursor-to-product ion transition of m/z 455.2 → 199.1 is monitored for quantification. researchgate.net A similar targeted approach would be developed for Fenticonazole Impurity E based on its specific structure.

The complete structural elucidation of an unknown impurity or the confirmation of a reference standard for Impurity E involves a combination of techniques. klivon.com These include:

Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution MS (HRMS), the elemental composition. klivon.comsynzeal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise placement of atoms and functional groups. klivon.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation. klivon.com

The combination of these techniques provides unequivocal evidence for the structure of this compound, chemically identified as 3-(2-(2,4-Dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl)-1-(4-(phenylthio)benzyl)-1H-imidazol-3-ium. synzeal.comlgcstandards.com

Mass Spectrometry (MS and MS/MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of pharmaceutical impurities like this compound. The chemical name for this compound is 3-(2-(2,4-Dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl)-1-(4-(phenylthio)benzyl)-1H-imidazol-3-ium Hydrochloride. synzeal.comclearsynth.com The molecular formula is C37H31Cl2N2OS2 with a molecular weight of 654.7 g/mol for the free base. synzeal.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, a detailed picture of the molecule's structure can be constructed. This technique is crucial for unequivocally identifying this compound, especially when present at trace levels in the active pharmaceutical ingredient (API) or final drug product. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly reported method for the analysis of fenticonazole and its impurities. lew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for the structural characterization of organic molecules.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. This helps in identifying the different functional groups and their connectivity.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. While natural abundance of ¹³C is low, modern techniques allow for the acquisition of high-quality spectra.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei (e.g., ¹H-¹H or ¹H-¹³C), providing unambiguous evidence for the complete structural assignment of this compound.

Suppliers of this compound reference standards often provide a comprehensive Certificate of Analysis that includes ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the compound. glppharmastandards.comklivon.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and chromophores present in this compound.

IR Spectroscopy: This technique identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups, which can be used for identification purposes. glppharmastandards.com

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV spectrum is useful for characterizing the chromophoric systems in this compound. In the context of fenticonazole analysis, detection is often carried out using a photodiode array (PDA) detector at a specific wavelength, such as 235 nm or 253 nm. lew.roresearchgate.net

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Integrated Analytical Approaches

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical samples containing impurities.

LC-MS: Liquid chromatography-mass spectrometry is a widely used technique for the separation, identification, and quantification of impurities in drug substances and products. lew.rounesp.br Several studies have reported the use of LC-MS for the analysis of fenticonazole and its related substances. lew.roresearchgate.net

GC-MS: Gas chromatography-mass spectrometry is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. While less common for large molecules like this compound, it can be employed for the analysis of related starting materials or degradation products. mdpi.comresearchgate.net

LC-NMR: Liquid chromatography-nuclear magnetic resonance spectroscopy combines the separation power of LC with the structural elucidation capabilities of NMR. This technique can be used for the direct and unambiguous identification of impurities in a sample without the need for isolation.

Method Validation Strategies for Quantitative and Qualitative Impurity Analysis

The analytical methods used for the analysis of this compound must be validated to ensure they are suitable for their intended purpose. Method validation is a regulatory requirement and involves demonstrating that the method is specific, selective, linear, accurate, precise, and sensitive.

Specificity and Selectivity Assessments against Related Substances

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample. In the context of this compound analysis, the method must be able to separate it from fenticonazole and its other known impurities (A, B, C, and D). researchgate.net This is typically demonstrated by analyzing a mixture of all known impurities and showing that they are well-resolved from each other and from the main component. unesp.brresearchgate.net

Linearity, Range, and Sensitivity (Limit of Detection/Quantification) Determination

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity analysis, the range typically covers from the reporting threshold to 120% of the specification limit. A study on fenticonazole and its impurities demonstrated linearity over a concentration range of 5 to 150 µg/mL. lew.ro Another study showed linearity for fenticonazole between 0.05 mg/mL and 1.5 mg/mL. researchgate.net

Sensitivity (LOD/LOQ): The sensitivity of an analytical method is its ability to detect and quantify low levels of the analyte.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are crucial for ensuring that the analytical method can control the impurity at the required low levels. For fenticonazole impurities, one study reported a medium LOD of 5 x 10⁻⁴ mg/mL and a medium LOQ of 1.5 x 10⁻³ mg/mL. researchgate.net Another study determined LOD and LOQ based on 3.3 and 10 times the standard deviation of the response, respectively, divided by the slope of the calibration curve. lew.ro

Table of Linearity and Sensitivity Data for Fenticonazole Impurities

Parameter This compound Reference
Linearity Range 5 - 150 µg/mL lew.ro
Correlation Coefficient (r²) 0.9995 lew.ro
LOD 0.0005 mg/mL researchgate.net

| LOQ | 0.0015 mg/mL | researchgate.net |

Table of Compound Names

Compound Name
Fenticonazole
Fenticonazole Impurity A
Fenticonazole Impurity B
Fenticonazole Impurity C
Fenticonazole Impurity D
This compound
Acetonitrile
Methanol (B129727)
Triethylamine
Phosphoric acid

Precision (Repeatability and Intermediate Precision) and Accuracy Evaluations

The precision of an analytical method is a measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is typically assessed at two levels: repeatability (intra-assay or intra-day precision) and intermediate precision (inter-day precision). europa.euut.ee Accuracy, on the other hand, demonstrates the closeness of the test results to the true value. europa.eu

Validation studies for analytical methods designed to quantify this compound have established high levels of precision and accuracy.

Precision

In one such study utilizing an ultra-fast liquid chromatographic (UFLC) method, precision was evaluated by analyzing solutions containing Fenticonazole and its related impurities at a concentration of 50 µg/mL over five consecutive days. lew.ro The results, expressed as the Relative Standard Deviation (RSD), were found to be well within the commonly accepted limit of 2%. lew.ro

The intra-day precision, or repeatability, assesses the method's performance under the same operating conditions over a short period. ut.ee For this compound and other related substances, the RSD values for intra-day precision were found to be in the range of 0.38-0.84%. lew.ro Intermediate precision was evaluated by conducting the analysis on different days, demonstrating the consistency of the method over time. ut.eelew.ro The inter-day precision RSD values ranged from 0.74-1.17%, confirming the method's reliability. lew.ro

Another high-performance liquid chromatography (HPLC) method reported a precision of 1.8% from a mean of six determinations, although it did not differentiate between repeatability and intermediate precision. researchgate.net

Precision Data for this compound Analysis
ParameterConditionConcentration TestedResult (RSD %)Source
Repeatability (Intra-day Precision)5 replicate injections50 µg/mL0.38 - 0.84% lew.ro
Intermediate Precision (Inter-day Precision)5 consecutive days50 µg/mL0.74 - 1.17% lew.ro

Accuracy

Accuracy for the UFLC method was determined using the standard addition technique to demonstrate the method's ability to quantify the analyte accurately in the presence of other components. lew.ro Known amounts of the pure sample solution (20 µg/mL) were added to standard solutions of Fenticonazole and its impurities at concentrations of 5.0, 10.0, and 15.0 µg/mL. lew.ro The percentage recoveries for the impurities, including Impurity E, were found to be within the range of 99.12% to 100.42%. lew.ro An alternative HPLC method reported an accuracy of 98.9%. researchgate.net

Accuracy Data for this compound Analysis
MethodTechniqueConcentrations Tested (µg/mL)Result (% Recovery)Source
UFLCStandard Addition5.0, 10.0, 15.099.12 - 100.42% lew.ro
HPLCNot SpecifiedNot Specified98.9% researchgate.net

Robustness and Ruggedness Studies for Method Reliability

Robustness and ruggedness are key indicators of a method's reliability for long-term and transferable use. Robustness is evaluated by examining the effect of small, deliberate variations in method parameters on the analytical results. ich.org Ruggedness is a measure of the method's reproducibility under various conditions, such as different analysts, instruments, or laboratories, and is often assessed as part of intermediate precision studies. europa.eu

For the UFLC method developed for Fenticonazole and its impurities, robustness was evaluated to ensure its reliability for routine quality control analysis. lew.ro The study involved intentionally altering critical chromatographic parameters to observe any impact on the method's performance. While the specific parameters and ranges tested for this compound are not detailed in the available literature, the study concluded that the method was robust, indicating that minor variations in operational parameters did not significantly affect the results. lew.ro The validation of a method's robustness is crucial as it can prevent failures when the procedure is transferred to different laboratory environments. unesp.br

Summary of Robustness Evaluation for the UFLC Method
StudyPurposeFindingImplicationSource
RobustnessTo assess the impact of small, deliberate changes in chromatographic conditions.The method was found to be robust.The method is reliable for routine quality control analysis under slightly varied conditions. lew.ro

Impurity Profiling and Control Strategies: Academic Perspectives

General Principles and Methodologies of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. ajprd.compharmainfo.inijpsonline.com This process is a critical component of modern pharmaceutical analysis, as it directly impacts the quality, safety, and efficacy of a drug. ajprd.compharmainfo.in The presence of unwanted chemicals, even in trace amounts, can potentially alter the drug's properties or lead to adverse health effects. ijpsonline.com Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in pharmaceuticals. ajprd.com

Impurities can originate from various sources, including raw materials, synthetic intermediates, by-products of side reactions, degradation products, and contaminants from manufacturing equipment or packaging materials. intertek.commedwinpublishers.com Therefore, a comprehensive impurity profile provides a "fingerprint" of the manufacturing process, ensuring its consistency and control. pharmainfo.in

The development of an impurity profile involves a multi-step approach. Initially, analytical methods are developed to separate and detect impurities. ajprd.com A variety of techniques are employed for this purpose, with chromatographic methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common. pharmainfo.inresearchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are then used for the structural elucidation of the identified impurities. ajprd.com Often, hyphenated techniques such as HPLC-MS or HPLC-NMR are utilized to provide both separation and identification in a single analysis. researchgate.net

For Fenticonazole (B42410), several analytical methods have been developed to separate it from its impurities, including Fenticonazole Impurity E. researchgate.netresearchgate.net These methods often employ reversed-phase HPLC with C8 or C18 columns and a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netgoogle.com Capillary electrophoresis has also been explored as a complementary technique for the analysis of Fenticonazole and its impurities. researchgate.netwiley.com

Strategic Approaches for Identification and Quantification of Trace-Level Impurities

The identification and quantification of impurities present at trace levels pose significant analytical challenges due to their low concentrations and the complexity of the drug matrix. intertek.comnih.gov Detecting and quantifying species at levels as low as 0.01% to 1.0% requires highly sensitive and specific analytical methods. nih.gov

A key strategy is the development of robust analytical methods capable of separating the impurity from the main API and other components of the drug product. intertek.com This often involves optimizing chromatographic conditions, such as the mobile phase composition, column type, and detector settings. unesp.br For impurities that lack a UV chromophore, alternative detection methods like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be employed. researchgate.net

Once an impurity is detected, its structure must be elucidated. This typically involves isolating a sufficient quantity of the impurity for analysis by spectroscopic techniques like NMR and MS. ajprd.com When isolation is challenging, hyphenated techniques such as LC-MS/MS or LC-NMR are invaluable for obtaining structural information directly from the chromatographic peak.

For quantification, the development of a validated analytical method is crucial. This involves establishing the method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). unesp.br The use of a reference standard for the impurity, if available, is the preferred approach for accurate quantification. smolecule.com Companies like Clearsynth, SynZeal, and Venkatasai Life Sciences provide reference standards for this compound for this purpose. clearsynth.comsynzeal.comvenkatasailifesciences.com

The following table summarizes common analytical techniques used for trace-level impurity analysis:

Analytical TechniquePrincipleApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase. researchgate.netWidely used for separating impurities from the API. researchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight and structural information of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural elucidation of impurities. ajprd.com
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. wiley.comAn alternative or complementary technique to HPLC for impurity analysis. wiley.com

Theoretical and Computational Approaches to Impurity Prediction and Risk Assessment

In recent years, theoretical and computational methods have become increasingly important in the proactive management of pharmaceutical impurities. These approaches allow for the prediction of potential impurities and the assessment of their potential risks before they are even detected experimentally.

In Silico Prediction of Potential Impurities and Degradation Products

In silico tools, which are computer-based simulations, play a significant role in predicting potential impurities that may arise during synthesis or degradation. nih.gov These tools utilize knowledge-based systems and algorithms to predict the likely degradation pathways of a drug substance under various stress conditions (e.g., heat, humidity, light, oxidation). lhasalimited.orgacs.org

Software programs like Zeneth® can predict potential degradation products by applying a comprehensive knowledge base of chemical reactions. nih.govnih.gov These predictions can include detailed information such as the chemical structure, molecular formula, and the likelihood of formation. nih.gov This predictive capability allows pharmaceutical scientists to design more effective forced degradation studies, focusing on the most probable degradation pathways. nih.gov Studies have shown a significant increase in the predictive accuracy of such software over time as their knowledge bases have expanded. acs.orgacs.org

The prediction of impurities is not limited to degradation products. In silico methods can also help identify potential by-products from the synthetic route by analyzing the reaction mechanisms and potential side reactions.

Computational Chemistry in Reaction Pathway Analysis and Mechanistic Modeling

Computational chemistry offers powerful tools for understanding the fundamental chemical processes that can lead to the formation of impurities. numberanalytics.com Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of reactants, transition states, and products. numberanalytics.com This allows chemists to identify the most energetically favorable pathways for both the desired synthesis and the formation of unwanted by-products. frontiersin.org

By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the API while minimizing the generation of impurities. numberanalytics.com This mechanistic understanding is crucial for developing robust and efficient synthetic processes. nih.govcsmres.co.ukpreprints.org

For instance, if a particular impurity is predicted to form through a specific side reaction, computational modeling can help in designing a modified synthetic route that avoids or suppresses this unwanted pathway. This proactive approach to impurity control is a key aspect of modern drug development.

Future Research Directions in Fenticonazole Impurity E Studies

Exploration of Emerging Analytical Technologies for Enhanced Impurity Detection and Characterization

The precise detection and structural elucidation of impurities at trace levels are paramount in pharmaceutical quality control. eurofins.combiomedres.us Future research on Fenticonazole (B42410) Impurity E will heavily rely on the adoption and refinement of cutting-edge analytical technologies that offer superior sensitivity and specificity over traditional methods. wiley.com

High-Resolution Mass Spectrometry Advancements

High-resolution mass spectrometry (HRMS) has become an indispensable tool for impurity profiling, offering significant advantages in sensitivity and selectivity. sterlingpharmasolutions.com Its ability to provide highly accurate mass measurements enables the confident determination of elemental compositions for unknown compounds. thermofisher.com Future investigations into Fenticonazole Impurity E should leverage the full potential of HRMS, particularly techniques like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry. nih.govemerypharma.com These technologies can achieve resolving powers that allow for the differentiation of isobaric interferences and the detailed analysis of isotopic patterns, which is crucial for unambiguous identification. nih.gov

Tandem mass spectrometry (MS/MS) experiments performed on HRMS platforms can provide extensive structural information by analyzing fragmentation patterns. thermofisher.com This will be vital for confirming the proposed structure of this compound and identifying any further related low-level impurities that may not have been previously detected. eurofins.com The integration of HRMS with advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), will enable the rapid and comprehensive profiling of Fenticonazole and its impurities with excellent baseline separation. sepscience.com

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. wiley.comconicet.gov.ar While standard one- and two-dimensional NMR techniques are powerful, future research on this compound will benefit from the application of more advanced methods to overcome challenges posed by complex mixtures and low impurity concentrations. wiley.commdpi.com

The use of "pure shift" NMR experiments, which simplify complex proton spectra by collapsing multiplets into singlets, will be instrumental in resolving overlapping signals and facilitating the analysis of trace impurities within the Fenticonazole matrix. wiley.com Advanced multi-dimensional techniques, such as 3D and 4D NMR, can provide enhanced resolution and are particularly useful for analyzing complex biomolecules and mixtures. numberanalytics.com Furthermore, the application of hyphenated techniques like LC-NMR and LC-MS-NMR will be critical. conicet.gov.arnumberanalytics.com These methods combine the separation power of liquid chromatography with the detailed structural information provided by NMR and MS, allowing for the direct characterization of impurities as they are eluted. conicet.gov.ar Anisotropic NMR methods, which can verify chemical structure and configuration without investigator bias, offer an orthogonal approach to structural confirmation. wiley.comresearchgate.net

Deeper Mechanistic Investigations into Novel Formation Pathways

A thorough understanding of how this compound is formed is crucial for developing effective control strategies. Future research must focus on detailed mechanistic studies to elucidate the specific chemical reactions and conditions that lead to its generation. This includes investigating both synthetic and degradation pathways.

Forced degradation studies under various stress conditions—such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress—are essential to identify potential degradation products and understand their formation mechanisms. registech.comlew.roajpsonline.com For instance, studies on Fenticonazole nitrate (B79036) have shown degradation into other impurities like Impurity B and C under acidic, basic, and oxidative stress. lew.ro Similar systematic studies are needed to determine if this compound is a degradation product and to map its formation pathway.

Beyond degradation, the synthesis process itself is a primary source of impurities. researchgate.net Research should investigate the reaction steps involved in the synthesis of Fenticonazole for potential side reactions that could lead to the formation of Impurity E. This includes examining the purity of starting materials and intermediates, as impurities in these can be carried through the synthetic route. registech.comveeprho.com

Innovative Strategies for Impurity Mitigation during Chemical Synthesis and Storage

The ultimate goal of studying impurity formation is to develop strategies to prevent or minimize their presence in the final drug product. veeprho.com Future research in this area should focus on proactive and innovative approaches to impurity mitigation.

A key strategy is the implementation of Quality by Design (QbD) principles throughout the manufacturing process. freyrsolutions.com This involves a deep understanding of how raw material attributes and process parameters influence the formation of impurities. veeprho.com By identifying the critical process parameters that affect the formation of this compound, robust control strategies can be developed. mt.com

Process Analytical Technology (PAT) offers a powerful framework for real-time monitoring and control of manufacturing processes. mt.comnews-medical.net The integration of in-line or online analytical tools, such as spectroscopy and chromatography, can provide continuous data on the formation of impurities, allowing for immediate process adjustments to maintain quality. acs.orgnih.gov Future research should explore the development and application of PAT methods specifically for monitoring this compound during synthesis.

Innovative purification techniques also represent a promising area of research. While traditional crystallization and chromatographic methods are effective, novel approaches such as the use of specialized scavengers or advanced filtration technologies could offer more efficient and selective removal of specific impurities like this compound. labmanager.com Additionally, optimizing storage conditions based on a thorough understanding of degradation pathways is crucial for preventing the formation of impurities over the product's shelf life. registech.comveeprho.com

Development of Standardized Databases for Impurity Reference Data

The efficient identification and management of pharmaceutical impurities are greatly facilitated by access to comprehensive and standardized data. Future efforts should include the development of dedicated databases for impurity reference information.

These databases would serve as a centralized repository for a wealth of information on impurities like this compound. scispace.com Key data points would include chemical structures, spectroscopic data (MS, NMR, IR), chromatographic behavior, toxicological information, and known formation pathways. scispace.com Such a resource would be invaluable for analytical chemists, process chemists, and toxicologists in academia, industry, and regulatory agencies. scispace.com

Initiatives like the "INNOVATIVE IMPURITY INITIATIVE" aim to collect, evaluate, and share data on pharmaceutical impurities. scispace.com Expanding such initiatives to include specific impurities of widely used drugs like Fenticonazole would be highly beneficial. Furthermore, pharmacopeias and regulatory bodies are increasingly providing impurity reference standards and data. usp.orgveeprho.com The USP, for example, offers a catalog of Pharmaceutical Analytical Impurities (PAI) to support method development and validation. usp.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for initial identification and characterization of Fenticonazole Impurity E?

  • Methodology : Use hyphenated techniques such as LC-MS/MS for preliminary mass profiling and HPLC with UV/PDA detection for quantification. Structural confirmation should involve 1H/13C-NMR and HRMS to resolve stereochemical ambiguities. Pharmacopeial methods (e.g., USP, EP) often prescribe column selection (e.g., C18 phases) and mobile phase conditions (e.g., phosphate buffers with organic modifiers) to separate Impurity E from co-eluting analogs .
  • Critical Step : Validate specificity using spiked samples containing Impurity E and related degradation products (e.g., sulfone derivatives) to confirm baseline separation .

Q. How should researchers select reference standards for Impurity E during method development?

  • Guidelines :

Source EP/USP-traceable certified reference materials (CRMs) with ≥95% purity and documented stability data.

Cross-validate in-house working standards against CRMs using COA data (e.g., chromatographic purity, water content) .

For qualitative studies, prepare stock solutions in methanol or acetonitrile, ensuring stability for ≤48 hours at 4°C (validate via repeated injections) .

Q. What pharmacopeial guidelines govern the quantification of this compound in drug products?

  • Key Protocols :

  • USP General Chapter <621> : Specifies system suitability criteria (e.g., tailing factor ≤2.0, resolution ≥1.5 between Impurity E and Fenticonazole).
  • EP Method 2.2.29 : Recommends gradient elution with detection at 210–220 nm for imidazole-related impurities. Adjust column temperature to 40°C to optimize retention time reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles obtained from different analytical methods?

  • Case Study : If HPLC-UV detects Impurity E at 0.15% but LC-MS suggests 0.22%, perform:

Forced degradation studies (acid/base hydrolysis, oxidative stress) to rule out matrix interference or degradation artifacts .

Method equivalence testing using ANOVA to compare inter-lab variability in peak integration (e.g., threshold ±10% RSD) .

Cross-validation with ion-suppression studies in LC-MS to confirm signal linearity .

Q. What experimental design is optimal for assessing the stability of Impurity E under varying pH and storage conditions?

  • Protocol :

Prepare solutions at pH 3, 7, and 9 using citrate/phosphate buffers.

Store at 25°C/60% RH and 40°C/75% RH for 0–30 days.

Monitor degradation via time-point sampling (0, 7, 15, 30 days) and quantify using validated HPLC.

  • Findings : Impurity E degrades significantly in pH <4 (e.g., 6.27% loss in 24 hours at pH 3), necessitating neutral buffer systems during analysis .

Q. How can genotoxic potential be evaluated for this compound?

  • Strategy :

In silico assessment : Use software (e.g., Derek Nexus) to predict structural alerts (e.g., nitro groups, aromatic amines).

In vitro assays : Conduct Ames tests (TA98/TA100 strains) with and without metabolic activation (S9 mix).

Threshold-based control : Apply ICH M7 guidelines to set limits (e.g., ≤1.5 μg/day if mutagenic) .

Q. What advanced techniques are required for synthesizing and isolating milligram-scale Impurity E for structural studies?

  • Synthesis :

Optimize reaction conditions (e.g., oxidation of Fenticonazole with m-CPBA to generate sulfone derivatives).

Purify via preparative HPLC (C18 column, 10–90% acetonitrile/water gradient).

  • Characterization : Confirm structure using 2D-NMR (e.g., NOESY for spatial proximity) and XRD for crystalline impurities .

Data Interpretation and Reporting

Q. How should researchers document method validation parameters for Impurity E in regulatory submissions?

  • Validation Parameters :

  • Linearity : R² ≥0.99 over 50–150% of the target concentration.
  • Accuracy : 98–102% recovery in spiked placebo samples.
  • Precision : ≤5% RSD for intra-day/inter-day replicates.
    • Reporting : Include chromatograms , system suitability data, and justification for exclusion of non-Pharmacopeial impurities (e.g., ICH Q3B thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.